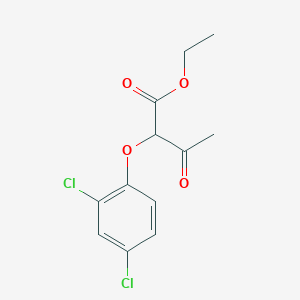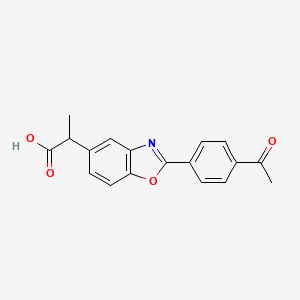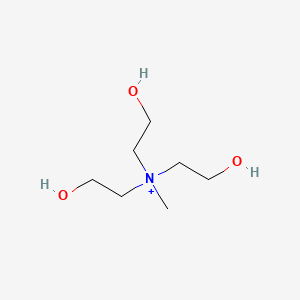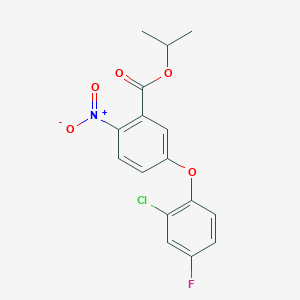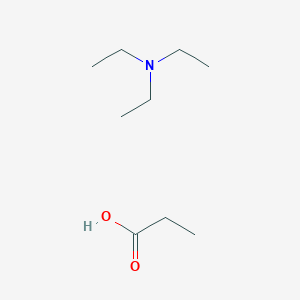
N,N-diethylethanamine;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;propanoic acid is a compound that combines the properties of an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the propanoic acid component is a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia or primary amines with ethyl halides under basic conditions. Propanoic acid can be prepared via the oxidation of propanol or the hydrolysis of propionitrile. The combination of these two components can be achieved through a condensation reaction, where the amine reacts with the carboxylic acid to form an amide bond.
Industrial Production Methods
Industrial production of N,N-diethylethanamine typically involves the reaction of diethylamine with ethylene oxide. Propanoic acid is produced industrially through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine;propanoic acid can undergo various chemical reactions, including:
Oxidation: The amine component can be oxidized to form nitroso or nitro compounds.
Reduction: The carboxylic acid component can be reduced to form alcohols.
Substitution: The amine can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Alkylated amines or esters.
Applications De Recherche Scientifique
N,N-diethylethanamine;propanoic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine;propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions, while the carboxylic acid component can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different steric and electronic effects.
Propanoic acid: A simple carboxylic acid with similar reactivity but lacking the amine functionality.
Uniqueness
N,N-diethylethanamine;propanoic acid is unique due to its combination of amine and carboxylic acid functionalities, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Numéro CAS |
51009-80-4 |
|---|---|
Formule moléculaire |
C9H21NO2 |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N,N-diethylethanamine;propanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H2,1H3,(H,4,5) |
Clé InChI |
JYFPFWCWXLBYDY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


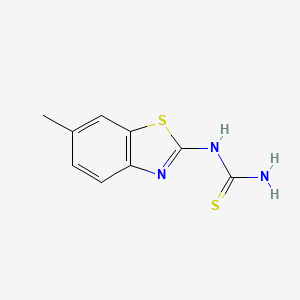

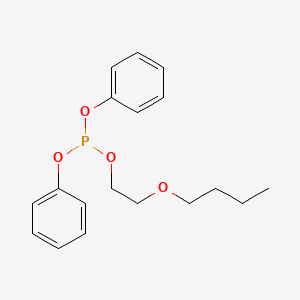

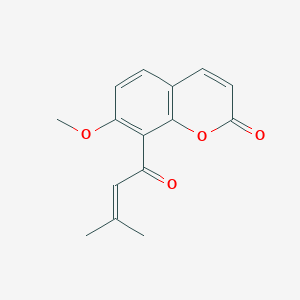
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
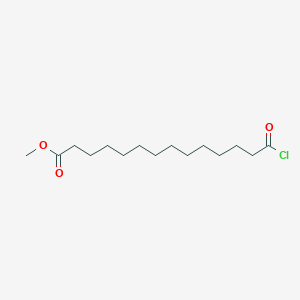
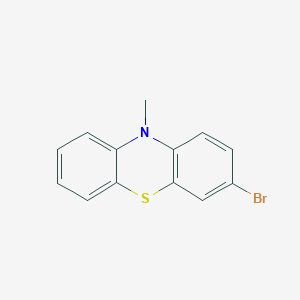
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
